molecular formula C11H10BrF3O2 B15250400 Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate

Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B15250400
M. Wt: 311.09 g/mol
InChI Key: XVBNTLMMEFFZAQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate: is an organic compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanol.

    Oxidation: Formation of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid.

Scientific Research Applications

Chemistry: Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It is also investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for target proteins, resulting in the modulation of their activity.

Comparison with Similar Compounds

  • Methyl 2-bromo-3-(4-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-bromo-3-(4-(trifluoromethoxy)phenyl)propanoate
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

Comparison: Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility and stability, which can affect its suitability for various applications.

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

methyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H10BrF3O2/c1-17-10(16)5-3-7-2-4-8(6-9(7)12)11(13,14)15/h2,4,6H,3,5H2,1H3

InChI Key

XVBNTLMMEFFZAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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